

Application Notes and Protocols: Cyclohexylmethyl Cyclohexanecarboxylate in Fragrance Formulations

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Cyclohexylmethyl cyclohexanecarboxylate
Cat. No.:	B1582815

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the use of **Cyclohexylmethyl cyclohexanecarboxylate** (CAS No. 2611-02-1) as a novel ingredient in fragrance formulations. **Cyclohexylmethyl cyclohexanecarboxylate** is an ester characterized by a complex, multi-faceted olfactory profile that can impart unique qualities to a wide range of fragrance compositions. These application notes detail the chemical and physical properties, olfactory characteristics, and performance data of this molecule. Furthermore, this guide outlines detailed protocols for its incorporation into fragrance formulations, including solubility and stability testing, safety assessments based on read-across data, and recommended usage levels. The causality behind each experimental choice is explained to provide a deeper understanding of the formulation process. This document is intended to serve as a practical resource for researchers and perfumers exploring new avenues in fragrance creation.

Introduction to Cyclohexylmethyl cyclohexanecarboxylate

Cyclohexylmethyl cyclohexanecarboxylate is a high-molecular-weight ester that holds significant potential as a novel fragrance ingredient. Its chemical structure, consisting of two

cyclohexyl rings linked by an ester functional group, suggests a complex and substantive olfactory profile.^[1] While not as widely documented as other esters, its structural similarity to known fragrance materials allows for informed predictions of its scent characteristics and behavior in formulations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a fragrance ingredient is fundamental to its effective application. The properties of **Cyclohexylmethyl cyclohexanecarboxylate** are summarized in the table below.

Property	Value	Source
CAS Number	2611-02-1	
Molecular Formula	C14H24O2	
Molecular Weight	224.34 g/mol	
Appearance	Colorless to pale yellow liquid (predicted)	General properties of similar esters
Calculated XLogP3	4.6	
Boiling Point	Estimated to be > 250 °C	Comparison with similar structures

The high molecular weight and calculated XLogP3 value of 4.6 suggest low volatility and high lipophilicity. This indicates that **Cyclohexylmethyl cyclohexanecarboxylate** is likely to function as a middle or base note in a fragrance, contributing to the composition's longevity and substantivity.

Olfactory Profile and Application

While specific sensory data for **Cyclohexylmethyl cyclohexanecarboxylate** is not widely published, a detailed olfactory profile can be inferred from structurally related compounds. This practice, known as read-across, is a scientifically valid approach in the absence of direct data.

Predicted Olfactory Characteristics

Based on the profiles of similar esters such as methyl cyclohexanecarboxylate and ethyl cyclohexanecarboxylate, **Cyclohexylmethyl cyclohexanecarboxylate** is predicted to have the following characteristics:

- Primary Notes: A dominant fruity and ester-like character, with potential nuances of pineapple, apple, and berry.[\[2\]](#)[\[3\]](#)
- Secondary Notes: Creamy, waxy, and slightly sweet undertones are expected due to the larger cyclohexylmethyl group. These facets can add richness and body to a fragrance.[\[2\]](#)
- Minor Notes: Depending on the purity of the material, subtle woody or even floral notes may be present.

The overall impression is anticipated to be a complex, fruity-ester scent with a substantive, creamy background.

Applications in Fragrance Formulations

The predicted olfactory profile of **Cyclohexylmethyl cyclohexanecarboxylate** makes it a versatile ingredient for various fragrance applications:

- Fine Fragrances: In fine perfumery, it can be used to introduce a novel fruity character that is both rich and long-lasting. Its creamy undertones can help to blend and smooth the transitions between different floral and woody notes.
- Personal Care Products: For applications such as lotions, creams, and hair care products, its high lipophilicity and low volatility are advantageous, ensuring the fragrance remains on the skin or hair for an extended period.
- Household Products: In candles and air fresheners, it can serve as a robust heart note, providing a consistent and pleasant fruity aroma.

Formulation Protocols

The successful incorporation of a new ingredient into a fragrance formulation requires a systematic approach, including solubility and stability testing.

Solubility Assessment

Rationale: Determining the solubility of **Cyclohexylmethyl cyclohexanecarboxylate** in common fragrance carriers is the first step in the formulation process. This ensures the final product is a clear, homogenous solution.

Protocol:

- Preparation of Stock Solutions: Prepare saturated solutions of **Cyclohexylmethyl cyclohexanecarboxylate** in the following solvents at room temperature (25°C):
 - 95% Ethanol
 - Dipropylene Glycol (DPG)
 - Fractionated Coconut Oil (FCO)
- Methodology:
 - To a series of sealed vials, add a known volume of each solvent.
 - Incrementally add **Cyclohexylmethyl cyclohexanecarboxylate** to each vial, vortexing after each addition until no more solute dissolves and a slight excess remains.
 - Allow the vials to equilibrate for 24 hours at a constant temperature.
 - Visually inspect for clarity.
 - For a quantitative assessment, carefully decant the saturated solution, evaporate the solvent under reduced pressure, and weigh the remaining solute.

Expected Results:

Solvent	Predicted Solubility	Rationale
95% Ethanol	Miscible	Esters are generally soluble in alcohols. [4]
Dipropylene Glycol (DPG)	Soluble to Miscible	DPG is a versatile solvent for a wide range of fragrance materials. [5] [6]
Fractionated Coconut Oil (FCO)	Soluble to Miscible	The high XLogP3 value suggests good solubility in non-polar carriers like FCO.

Incorporation into a Fragrance Concentrate

Rationale: This protocol outlines the steps for blending **Cyclohexylmethyl cyclohexanecarboxylate** into a simple fragrance concentrate to evaluate its olfactory contribution and compatibility with other ingredients.

Workflow for Fragrance Formulation:

Caption: Workflow for incorporating a new fragrance ingredient.

Protocol:

- Create a Simple Accord: Formulate a basic floral accord to serve as a base for evaluating the contribution of **Cyclohexylmethyl cyclohexanecarboxylate**. For example:
 - Hedione: 50%
 - Linalool: 20%
 - Beta-Ionone: 10%
 - Iso E Super: 20%
- Prepare Test Blends: Create a series of blends with varying concentrations of **Cyclohexylmethyl cyclohexanecarboxylate**:

- Blend A (Control): 100% Floral Accord
- Blend B: 95% Floral Accord, 5% **Cyclohexylmethyl cyclohexanecarboxylate**
- Blend C: 90% Floral Accord, 10% **Cyclohexylmethyl cyclohexanecarboxylate**
- Blend D: 80% Floral Accord, 20% **Cyclohexylmethyl cyclohexanecarboxylate**
- Maceration: Allow the blends to macerate in sealed, amber glass bottles for at least one week at room temperature, protected from light. This allows the fragrance molecules to synergize.
- Sensory Evaluation: Evaluate the blends on smelling strips and on skin at regular intervals (e.g., immediately after application, after 1 hour, after 4 hours) to assess the impact of **Cyclohexylmethyl cyclohexanecarboxylate** on the top, middle, and base notes.

Stability and Performance

Rationale: Stability testing is crucial to ensure that the fragrance remains unchanged in the final product under various conditions. Performance evaluation assesses the longevity and diffusion of the fragrance.

Accelerated Stability Testing

Protocol:

- Sample Preparation: Prepare solutions of the final fragrance concentrate (from the previous protocol) in the intended product base (e.g., ethanol for a perfume, a lotion base for a personal care product).
- Test Conditions:
 - Elevated Temperature: Store samples in an oven at 40°C for 12 weeks. This simulates approximately one year of shelf life at room temperature.
 - UV Light Exposure: Expose samples to controlled UV light to assess for potential discoloration or degradation.

- Freeze-Thaw Cycles: Subject samples to repeated cycles of freezing (-20°C) and thawing (room temperature) to evaluate physical stability.
- Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for any changes in:
 - Color: Visual inspection against a control sample stored in the dark at room temperature.
 - Clarity: Visual inspection for any precipitation or cloudiness.
 - Odor: Olfactory evaluation by a trained panel to detect any changes in the scent profile.

Performance Evaluation

Substantivity (Longevity):

- Apply a controlled amount of the fragrance dilution to a smelling strip and on the skin.
- Evaluate the odor intensity at regular time intervals until the scent is no longer perceptible. The long-lasting character of **Cyclohexylmethyl cyclohexanecarboxylate** is expected to enhance the overall longevity of the fragrance.

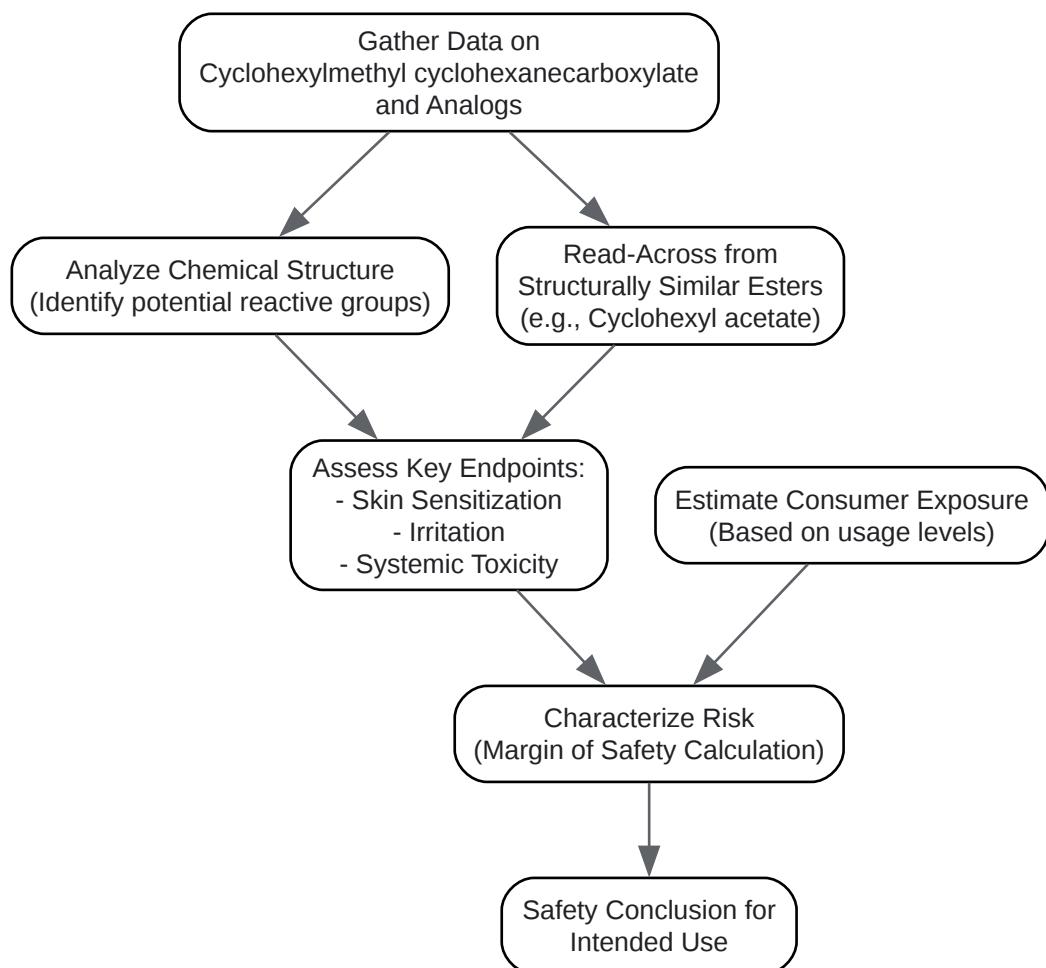
Diffusion (Sillage):

- This is a more subjective measure. It can be assessed by having a panel of evaluators assess the distance at which the fragrance can be detected after application in a controlled environment.

Safety and Regulatory Considerations

IFRA Standards

A search of the International Fragrance Association (IFRA) Transparency List did not yield any specific standards or restrictions for **Cyclohexylmethyl cyclohexanecarboxylate** (CAS No. 2611-02-1).^{[7][8]} However, it is the responsibility of the formulator to ensure the safety of all ingredients in the final product.


Toxicological Assessment (Read-Across)

In the absence of specific toxicological data for **Cyclohexylmethyl cyclohexanecarboxylate**, a read-across approach based on data from structurally similar esters is appropriate for a preliminary safety assessment.

- Dermal Irritation and Sensitization: The Cosmetic Ingredient Review (CIR) has assessed the safety of a large number of alkyl esters and found them to be safe for use in cosmetics when formulated to be non-irritating.[9][10][11] Given its structure, **Cyclohexylmethyl cyclohexanecarboxylate** is not expected to be a potent skin sensitizer.
- Systemic Toxicity: The low volatility and expected low dermal absorption of this large molecule suggest a low risk of systemic toxicity.

A comprehensive safety assessment should be conducted as part of the product development process, following the guidelines of the Research Institute for Fragrance Materials (RIFM).

Safety Assessment Workflow:

[Click to download full resolution via product page](#)

Caption: A systematic approach to safety assessment.

Conclusion

Cyclohexylmethyl cyclohexanecarboxylate presents a promising addition to the perfumer's palette. Its predicted complex fruity, creamy, and substantive olfactory profile makes it a versatile ingredient for a wide range of fragrance applications. By following the detailed protocols for solubility, stability, and performance evaluation outlined in this guide, fragrance chemists and researchers can effectively explore the potential of this novel molecule. While direct safety and regulatory data are limited, a read-across approach from structurally similar compounds provides a solid foundation for its safe use in formulations. As with any new ingredient, thorough testing and adherence to good laboratory practices are essential for successful and safe product development.

References

- PubChem. (n.d.). Methyl cyclohexanecarboxylate. National Center for Biotechnology Information.
- Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, cyclohexyl acetate, CAS Registry Number 622-45-7. *Food and Chemical Toxicology*, 127, S123–S131.
- Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony.
- CHEM254 Wednesday Experiment 7 Esters. (n.d.).
- BCA Chemistry. (n.d.). perfume.
- The Good Scents Company. (n.d.). vanilla carboxylate methyl cyclohexanecarboxylate.
- mr i explains. (2014, April 14). mr i explains: Esters and The Production of Perfumes [Video]. YouTube. [Link]
- IFRA. (2020, March). IFRA Transparency List.
- The Good Scents Company. (n.d.). ethyl cyclohexyl carboxylate.
- PubChem. (n.d.). **Cyclohexylmethyl cyclohexanecarboxylate**. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Solubility of fragrance raw materials in water: Experimental study, correlations, and Mod. UNIFAC (Do) predictions.
- IFRA. (2020, April). IFRA Fragrance Ingredient Glossary.
- Google Patents. (n.d.). US7563925B1 - Optically active ester compounds and their use in perfume compositions.

- Scribd. (n.d.). Flavors and Fragrances Catalog | PDF | Cargo | Business.
- Perfumer & Flavorist. (2025, July 10). IFRA Releases Updated Transparency List.
- Australian Government Department of Health. (2015, May 3). PUBLIC REPORT Cyclohexanecarboxylic acid, 3-methyl-, methyl ester.
- ResearchGate. (n.d.). Diffusion and Performance of Fragranced Products: Prediction and Validation.
- Google Patents. (n.d.). US20250326985A1 - Cyclohexane and/or cyclohexene esters as a fragrance.
- The Good Scents Company. (n.d.). cyclohexyl cyclohexane carboxylate.
- The Good Scents Company. (n.d.). hexyl cyclohexane carboxylate.
- Perfumer & Flavorist. (2016, April 6). Fragrant Esters of 3-Cyclohexyl-1-propanol and 3-Cyclohexyl-1-butanol.
- PubMed. (2015). Safety Assessment of Alkyl Esters as Used in Cosmetics.
- Scribd. (n.d.). Flavors & Fragrances Catalog - Sigma PDF.
- ResearchGate. (n.d.). Density and Viscosity Correlation for Several Common Fragrance and Flavor Esters.
- PubMed. (2024). Micellar solubility and co-solubilization of fragrance raw materials in sodium dodecyl sulfate and polysorbate 20 surfactant systems.
- Ataman Kimya. (n.d.). Exploring Dipropylene Glycol's Solubility Benefits in Formulations.
- Reddit. (2023, January 1). Oil perfumes solubility. r/DIYfragrance.
- Penn State Research Database. (n.d.). Safety Assessment of Alkyl Esters as Used in Cosmetics.
- European Patent Office. (n.d.). EP 2119694 A1 - Optically Active Ester Compounds and their use in Perfume Compositions.
- The Good Scents Company. (n.d.). cyclohexyl carboxylic acid.
- ResearchGate. (n.d.). Safety Assessment of Alkyl Esters as Used in Cosmetics.
- Food and Agriculture Organization of the United Nations. (n.d.). Propylene glycol esters of fatty acids.
- MDPI. (2024, June 22). Evaluation of the Safety of Cosmetic Ingredients and Their Skin Compatibility through In Silico and In Vivo Assessments of a Newly Developed Eye Serum.
- Chemistry LibreTexts. (2023, January 22). Properties of Esters.
- The Good Scents Company. (n.d.). cyclohexanone.
- The Good Scents Company. (n.d.). cyclohexanol.
- IFF. (n.d.). Fragrance Ingredients Compendium.
- Ataman Kimya. (n.d.). DIPROPYLENE GLYCOL.
- Wikipedia. (n.d.). Dipropylene glycol.
- Google Patents. (n.d.). WO2002014253A1 - Cyclohexyl ethers as fragrance compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cyclohexylmethyl cyclohexanecarboxylate | C14H24O2 | CID 75786 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vanilla carboxylate, 4630-82-4 [thegoodsentscompany.com]
- 4. Methyl cyclohexanecarboxylate | C8H14O2 | CID 20748 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. Exploring Dipropylene Glycol's Solubility Benefits in Formulations [eureka.patsnap.com]
- 6. Dipropylene glycol - Wikipedia [en.wikipedia.org]
- 7. seriouslysensitivetopollution.org [seriouslysensitivetopollution.org]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. Safety Assessment of Alkyl Esters as Used in Cosmetics - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Cyclohexylmethyl Cyclohexanecarboxylate in Fragrance Formulations]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582815#using-cyclohexylmethyl-cyclohexanecarboxylate-in-fragrance-formulations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com